![molecular formula C28H20O B12893955 2,5-Di([1,1'-biphenyl]-4-yl)furan CAS No. 93297-78-0](/img/structure/B12893955.png)
2,5-Di([1,1'-biphenyl]-4-yl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Di([1,1’-biphenyl]-4-yl)furan is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring substituted at the 2 and 5 positions with biphenyl groups. The presence of biphenyl groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di([1,1’-biphenyl]-4-yl)furan typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dicarboxylic anhydride-7-oxabicyclo[2.2.1]hept-5-ene with biphenyl derivatives in the presence of acylating or alkylating reagents . This reaction is often catalyzed by zinc chloride or other Lewis acids, and the reaction conditions include room temperature and the use of dichloromethane as a solvent .
Industrial Production Methods
Industrial production of 2,5-Di([1,1’-biphenyl]-4-yl)furan may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Di([1,1’-biphenyl]-4-yl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the biphenyl groups, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted furans, dihydrofuran derivatives, and furan-2,5-dicarboxylic acid derivatives .
Aplicaciones Científicas De Investigación
2,5-Di([1,1’-biphenyl]-4-yl)furan has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,5-Di([1,1’-biphenyl]-4-yl)furan exerts its effects involves interactions with various molecular targets. The biphenyl groups can interact with biological macromolecules, altering their function and leading to various biological effects. The furan ring can participate in redox reactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Furandicarboxylic acid: A furan derivative with carboxylic acid groups at the 2 and 5 positions.
2,5-Furandicarboxaldehyde: An oxidation product of 5-hydroxymethyl furfural.
Uniqueness
2,5-Di([1,1’-biphenyl]-4-yl)furan is unique due to the presence of biphenyl groups, which impart distinct chemical and physical properties compared to other furan derivatives. This uniqueness makes it valuable in various applications, particularly in the synthesis of high-performance materials and potential therapeutic agents .
Propiedades
Número CAS |
93297-78-0 |
|---|---|
Fórmula molecular |
C28H20O |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
2,5-bis(4-phenylphenyl)furan |
InChI |
InChI=1S/C28H20O/c1-3-7-21(8-4-1)23-11-15-25(16-12-23)27-19-20-28(29-27)26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-20H |
Clave InChI |
XOLZRITVIUFVTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(O3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenebutanamide, N-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12893881.png)
![6,6'-Disulfanediylbis(benzo[d]oxazol-2(3H)-one)](/img/structure/B12893884.png)
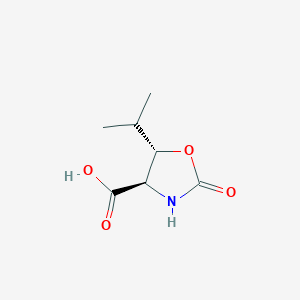

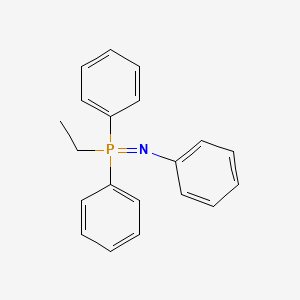
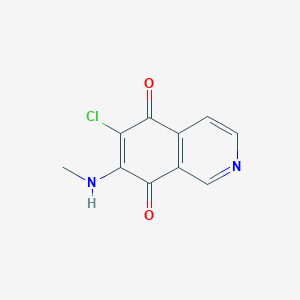
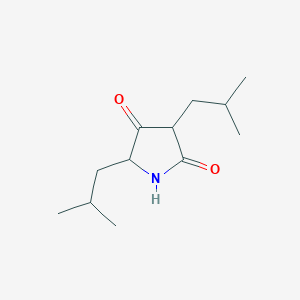
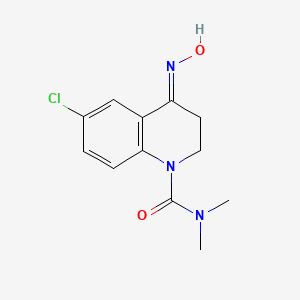
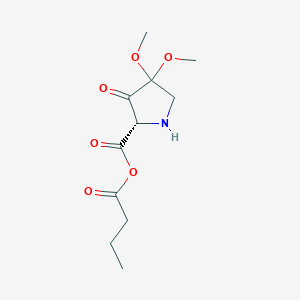


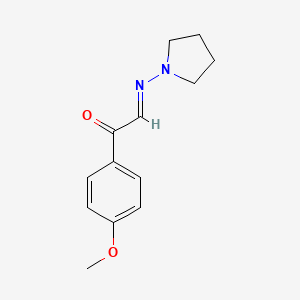
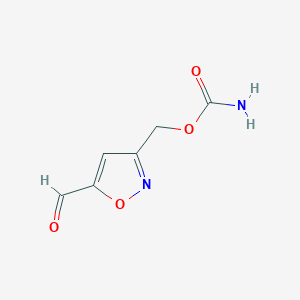
![Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12893969.png)
